2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine

Description

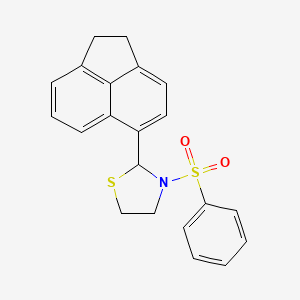

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine is a heterocyclic compound featuring a thiazolidine core substituted with a dihydroacenaphthylene moiety and a phenylsulfonyl group. The phenylsulfonyl group contributes to electron-withdrawing effects, which may influence reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S2/c23-26(24,17-6-2-1-3-7-17)22-13-14-25-21(22)19-12-11-16-10-9-15-5-4-8-18(19)20(15)16/h1-8,11-12,21H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXXPKSBLJXUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring substituted with a phenylsulfonyl group and an acenaphthylene moiety. Its molecular formula is , which contributes to its unique biological profile.

Biological Activity Overview

The biological activities of thiazolidine derivatives, including the target compound, have been extensively studied. Key areas of activity include:

- Antimicrobial Activity : Thiazolidine derivatives exhibit varying degrees of antibacterial and antifungal activity.

- Anticancer Potential : Some derivatives have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Compounds targeting inflammatory pathways have been identified.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives possess significant antimicrobial properties. A study evaluated the antibacterial effects of several thiazolidine compounds against common pathogens. The results are summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Enterococcus faecalis | 16 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of thiazolidines has been explored in various studies. For instance, a recent investigation into the cytotoxic effects of thiazolidine derivatives on human leukemia cells reported promising results. The compound showed selective toxicity towards cancer cells with an IC50 value of 25 µM, indicating its potential as an anticancer agent .

Case Study

A notable case study involved the evaluation of a series of thiazolidine derivatives for their anticancer properties. The study revealed that modifications to the phenylsulfonyl group significantly influenced cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspase pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its sulfonamide component may interfere with bacterial folic acid synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Eletriptan Hydrobromide (C22H26N2O2S·HBr)

- Structure : Contains a 1H-indole core substituted with a (1-methylpyrrolidin-2-yl)methyl group and a 2-(phenylsulfonyl)ethyl chain. The bromine counterion enhances solubility .

- Molecular Weight: 463.43 (anhydrous) or 481.45 (monohydrate) .

- Key Differences :

- Eletriptan’s indole core contrasts with the thiazolidine ring in the target compound, altering electron distribution and steric interactions.

- The phenylsulfonyl group in Eletriptan is attached via an ethyl linker, whereas in the target compound, it is directly bonded to the thiazolidine nitrogen.

Impurity b: (R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole

- Structure : Features a vinyl-sulfonyl bridge, introducing conjugation that may affect metabolic stability compared to the single-bonded sulfonyl group in the target compound .

- Relevance : Highlights the impact of sulfonyl group positioning on reactivity and impurity profiles during synthesis .

Functional Group Analogues

Physicochemical and Pharmacological Data (Hypothetical Projections)

Research Findings and Implications

- Biological Activity: Thiazolidine derivatives are known for diverse activities (e.g., antimicrobial, anti-inflammatory).

- Stability : Sulfonyl groups in similar compounds exhibit susceptibility to enzymatic reduction, implying that the target compound may require formulation adjustments to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.